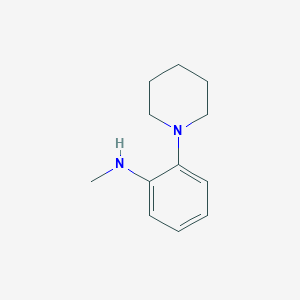
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of 1-(3-substituted-4-methoxybenzoyl)azetidin-3-ol derivatives.
Oxidation: Formation of 1-(3-bromo-4-hydroxybenzoyl)azetidin-3-ol or 1-(3-bromo-4-carboxybenzoyl)azetidin-3-ol.
Reduction: Formation of 1-(3-bromo-4-methoxybenzyl)azetidin-3-ol.
科学的研究の応用
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate for the construction of complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions. The bromine and methoxy substituents can also influence its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
Azetidine-3-ol: Lacks the bromo and methoxy substituents, making it less reactive.
3-Bromo-4-methoxybenzoyl chloride: Lacks the azetidine ring, making it more reactive towards nucleophiles.
1-(3-Bromo-4-hydroxybenzoyl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.
Uniqueness
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is unique due to the combination of the azetidine ring and the bromo and methoxy substituents. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-10-3-2-7(4-9(10)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNFCWRJJNTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














